molecular formula C11H12N2O3 B2503554 N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1428373-77-6

N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2503554
CAS No.: 1428373-77-6
M. Wt: 220.228
InChI Key: MRHBQPMZXZNWTG-UHFFFAOYSA-N
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Description

N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a heterocyclic compound that features both furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Oxazole Ring: The oxazole ring is often synthesized via the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.

    Coupling of Furan and Oxazole Rings: The final step involves coupling the furan and oxazole rings through a suitable linker, such as an ethyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: Both the furan and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Furanones and oxazoles with additional oxygen functionalities.

    Reduction: Oxazolidines and reduced furan derivatives.

    Substitution: Various substituted furan and oxazole derivatives.

Scientific Research Applications

N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(FURAN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
  • N-[2-(THIOPHEN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
  • N-[2-(PYRIDIN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Uniqueness

N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological profiles and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8-10(6-13-16-8)11(14)12-4-2-9-3-5-15-7-9/h3,5-7H,2,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHBQPMZXZNWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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